molecular formula C14H8Cl2F4N2O3 B134892 N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide CAS No. 162401-30-1

N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide

Cat. No. B134892
CAS RN: 162401-30-1
M. Wt: 399.1 g/mol
InChI Key: OIYBMFARPXRQBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in patents . For instance, the preparation of “3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide” involves several steps, including haloalkylation, oxidation, and amidation .


Molecular Structure Analysis

The molecular structure of similar compounds has been reported . For example, “3-(Cyclobutoxy-N-(3,5-dichloropyridin-4-yl))-4-(difluoromethoxy)benzamide” has a molecular formula of C17H14Cl2F2N2O3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in patents . These reactions include haloalkylation, oxidation, and amidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, “3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide” is a white to off-white solid with a molecular weight of 353.2 and is stored at room temperature .

Mechanism of Action

Target of Action

The primary target of 3,4-Bis(difluoromethoxy) Roflumilast, also known as N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide, is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B (PDE4B) . This enzyme is found in humans and other species, including rats . PDE4B plays a crucial role in hydrolyzing the second messenger cAMP, which is involved in a variety of physiological responses.

Mode of Action

3,4-Bis(difluoromethoxy) Roflumilast acts as a potent and selective inhibitor of PDE4B . By inhibiting PDE4B, it prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . This increase in cAMP levels can then modulate the function of various proteins, including protein kinase A (PKA), which can phosphorylate a wide range of target proteins and influence cellular responses .

Biochemical Pathways

The increase in cAMP levels due to the inhibition of PDE4B affects several biochemical pathways. One of the key pathways is the PKA signaling pathway . The activation of PKA can lead to the phosphorylation and activation or inhibition of various downstream targets, which can affect numerous cellular processes, including inflammation, immune response, and memory .

Result of Action

The inhibition of PDE4B by 3,4-Bis(difluoromethoxy) Roflumilast and the subsequent increase in cAMP levels can lead to a range of molecular and cellular effects. For instance, it has been shown to have anti-inflammatory effects . This is particularly relevant in the context of diseases like asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a key role .

Safety and Hazards

The safety and hazards of similar compounds have been reported . For example, “3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide” has been classified with hazard statements H302, H315, H319, H332, and H335 .

Future Directions

The future directions for the development of similar compounds have been discussed in patents . For example, the patent discusses a novel process for preparing Roflumilast, a similar compound .

properties

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F4N2O3/c15-7-4-21-5-8(16)11(7)22-12(23)6-1-2-9(24-13(17)18)10(3-6)25-14(19)20/h1-5,13-14H,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYBMFARPXRQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)OC(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599363
Record name N-(3,5-Dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide

CAS RN

162401-30-1
Record name N-(3,5-Dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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